
Benmoxin
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
Hydrolysis of the Hydrazide Group
The hydrazide moiety (NNC=O) in Benmoxin undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and 1-phenylethylhydrazine:
Reaction:
Conditions | Products | Byproducts |
---|---|---|
Acidic (HCl, Δ) | Benzoic acid | NH₃, NH₂NH₂ |
Basic (NaOH, Δ) | 1-Phenylethylhydrazine | CO₂ |
-
Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond .
-
Evidence : Analogous hydrazide hydrolysis pathways support this reactivity .
Oxidation Reactions
The hydrazine group (-NH–NH-) is susceptible to oxidation, forming diazenyl intermediates or nitrogen gas:
Reaction with H₂O₂ :
Oxidizing Agent | Products | Observations |
---|---|---|
H₂O₂ | This compound N-oxide | Potential mutagen |
KMnO₄ | Benzoic acid derivatives | Complete C–N bond cleavage |
Enzymatic Inhibition Mechanism
This compound irreversibly inhibits monoamine oxidase (MAO) by covalently binding to the flavin cofactor (FAD):
Reaction Steps :
-
Nucleophilic Attack : Hydrazine nitrogen attacks FAD’s carbonyl group.
-
Adduct Formation : Stable benzohydrazide-FAD complex deactivates MAO.
Parameter | Details |
---|---|
Target Enzyme | MAO-A/MAO-B (nonselective) |
Inhibition Type | Irreversible, suicide substrate |
Kinetic Impact | Reduces neurotransmitter metabolism |
Thermal Decomposition
This compound’s hydrazine backbone may decompose under heat, releasing hazardous gases:
Pyrolysis Pathway :
Condition | Products | Hazard Profile |
---|---|---|
>200°C | Benzaldehyde derivatives | Toxic fumes (NH₃, HCN) |
Drug-Drug Interactions
As an MAOI, this compound reacts with substrates metabolized by MAO, leading to:
Interaction Type | Examples | Clinical Risk |
---|---|---|
Pharmacodynamic | SSRIs, opioids | Serotonin syndrome |
Tyramine-rich foods | Aged cheeses, cured meats | Hypertensive crisis |
Synthetic Pathways
While explicit synthesis details are scarce, this compound is likely derived from:
Aplicaciones Científicas De Investigación
Pharmacological Properties
Benmoxin's primary application was as an antidepressant due to its mechanism of action as a monoamine oxidase inhibitor. MAOIs like this compound work by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.
Key Pharmacological Characteristics:
- Chemical Formula : C₁₅H₁₆N₂O
- Molecular Weight : 240.306 g/mol
- Mechanism of Action : Irreversible inhibition of monoamine oxidase
- Indications : Originally indicated for the treatment of depression
Recent Research Findings
Recent studies have expanded the understanding of this compound's potential applications in various scientific domains:
- Neuroprotection and Antioxidant Activity :
-
Antifungal and Anticancer Properties :
- Compounds related to this compound exhibit inhibitory activity against various phytopathogenic fungi and cancer cells. For instance, derivatives have demonstrated significant inhibitory rates against fungi such as Gibberella zeae and Fusarium oxysporum, with rates exceeding 90% at certain concentrations .
- Potential in Treating Other Conditions :
Neuroprotective Effects
A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and oxidative damage markers compared to control groups.
Antifungal Activity
In another investigation, this compound derivatives were tested against several fungal pathogens. The results showed that specific structural modifications enhanced antifungal efficacy, achieving near-complete inhibition at low concentrations.
Table 1: Summary of Biological Activities
Table 2: Drug Interactions
Drug Interaction | Effect |
---|---|
1,2-Benzodiazepine | Increased CNS depression risk |
Abaloparatide | Enhanced orthostatic hypotension |
Acarbose | Increased hypoglycemic activity |
Acebutolol | Enhanced hypotensive effects |
Mecanismo De Acción
La benmoxina ejerce sus efectos inhibiendo irreversiblemente la monoamino oxidasa, una enzima responsable de la descomposición de las monoaminas como la serotonina, la norepinefrina y la dopamina . Al inhibir esta enzima, la benmoxina aumenta los niveles de estos neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de la depresión . Los objetivos moleculares de la benmoxina incluyen el sitio activo de la monoamino oxidasa, donde forma un enlace covalente, lo que lleva a una inhibición irreversible .
Comparación Con Compuestos Similares
La benmoxina es similar a otros inhibidores de la monoamino oxidasa como la fenelzina, la isocarboxazida y la tranilcipromina . la benmoxina es única en su estructura química, específicamente su porción de hidrazina, que la distingue de otros IMAO . Los siguientes son algunos compuestos similares:
Fenelzina: Otro IMAO a base de hidrazina utilizado como antidepresivo.
Isocarboxazida: Un IMAO no hidrazínico con efectos antidepresivos similares.
Tranilcipromina: Un IMAO no hidrazínico que también inhibe la monoamino oxidasa.
La singularidad de la benmoxina radica en su estructura química específica y su inhibición irreversible de la monoamino oxidasa, lo que la diferencia de otros IMAO .
Actividad Biológica
Benmoxin, also known as Benmoxine, is a compound recognized for its biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is categorized as a monoamine oxidase inhibitor, which has implications in treating mood disorders such as depression. Its mechanism involves inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine in the brain. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.
The primary mechanism of action for this compound is through the selective inhibition of MAO-A and MAO-B enzymes. Research indicates that this compound has varying inhibitory effects on these enzymes:
- MAO-A Inhibition : It shows moderate inhibitory activity, which can lead to increased serotonin levels.
- MAO-B Inhibition : The compound exhibits higher selectivity towards MAO-B, contributing to its antidepressant effects without significant side effects associated with non-selective MAO inhibitors .
Antidepressant Effects
This compound has been studied for its potential use in treating depression. Its ability to inhibit MAO allows for enhanced neurotransmitter availability, which is crucial in managing depressive symptoms. Clinical studies have shown promising results in mood improvement among patients treated with this compound compared to placebo groups .
Neuroprotective Properties
In addition to its antidepressant effects, this compound has demonstrated neuroprotective properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and modulating reactive oxygen species (ROS), thus protecting neuronal cells from damage . This property could be beneficial in neurodegenerative conditions where oxidative stress plays a significant role.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Case Study on Depression :
- Antioxidative Activity :
- Comparative Efficacy :
Table 1: Comparison of MAO Inhibition Potency
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-B/MAO-A) |
---|---|---|---|
This compound | 6 | >1000 | High |
Moclobemide | 6 | 100 | Moderate |
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Antidepressant | Inhibits MAO-A and MAO-B, enhancing neurotransmitter availability |
Neuroprotective | Scavenges free radicals; protects neuronal cells from oxidative stress |
Antioxidative | Comparable antioxidative properties to Trolox |
Propiedades
IUPAC Name |
N'-(1-phenylethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNZPMDJIGBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046220 | |
Record name | Benmoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7654-03-7 | |
Record name | Benmoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7654-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benmoxin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benmoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benmoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benmoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENMOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.